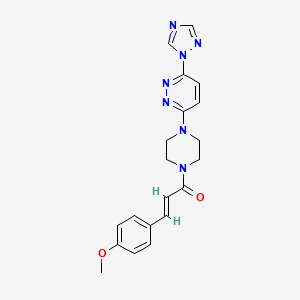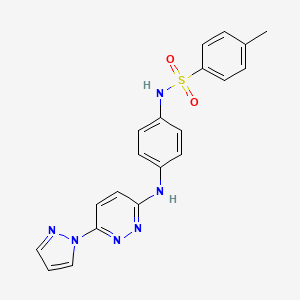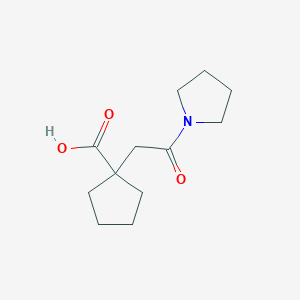
9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole” is a chemical compound with the molecular formula C24H24BNO2 and a molecular weight of 369.27 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole ring attached to a phenyl group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point range of 162.0 to 166.0 degrees Celsius . It is soluble in toluene .Scientific Research Applications
Bacterial Transformation and Biotransformation
The bacterial biotransformation of 9H-carbazole derivatives, including the study of their metabolism and transformation into various bioactive products, highlights the potential of these compounds in environmental bioremediation and pharmaceutical biosynthesis. The research by Waldau et al. (2009) demonstrates the transformation of 9H-carbazole derivatives by the bacterium Ralstonia sp. strain SBUG 290, yielding products with potential pharmacological applications Waldau, A. Mikolasch, M. Lalk, F. Schauer, 2009.
Materials Science and OLED Technology
Carbazole derivatives have been extensively researched for their applications in organic light-emitting diodes (OLEDs) due to their excellent electronic and luminescent properties. Cho et al. (2010) synthesized ligands based on 9-phenyl-9H-carbazole, demonstrating their role in tuning the emission spectra of Ir(III) complexes, enhancing the performance of green-emitting OLEDs Cho, Jung‐Il Jin, D. Choi, J. Yoon, C. Hong, Young Min Kim, Y. Park, B. Ju, 2010. Additionally, the creation of new near-infrared indole carbazole borate fluorescent probes by Shen You-min (2014) further illustrates the versatility of carbazole derivatives in developing advanced fluorescent materials for imaging and sensing applications Shen You-min, 2014.
Electrochromic and Photophysical Properties
The electrochromic and photophysical properties of carbazole derivatives make them attractive for various applications, including electrochromic devices and fluorescent probes. Research on solvent-dependent luminescence by Sarkar and Chakravorti (1998) provides insights into the behavior of 9-phenyl carbazole in different environments, underscoring its potential in optical and sensing technologies Sarkar, S. Chakravorti, 1998.
Antimicrobial Activities
The synthesis and evaluation of 9H-carbazole derivatives for their antimicrobial activities represent another significant area of application. Salih, Salimon, and Yousif (2016) explored the preparation of new heterocyclic derivatives from 9H-carbazole, testing their efficacy as antimicrobial agents, which could lead to the development of new therapeutic agents Salih, J. Salimon, E. Yousif, 2016.
Safety and Hazards
This compound is classified as a skin and eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs or persists, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
9-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-14-21(15-18-23)22-16-19-28-26(20-22)25-12-8-9-13-27(25)32(28)24-10-6-5-7-11-24/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYLNDJDCBJMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219956-30-5 |
Source


|
| Record name | 9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)


![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)




